4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Overview
Description
4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with an azidomethyl group, a methyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution, where a halomethyl group is replaced by an azide ion.
Substitution with Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro group.
Reduction: The azidomethyl group can be reduced to form an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Nitromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole.
Reduction: Formation of 4-(Aminomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the context of anticancer research, it may inhibit specific molecular pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-Trimethoxybenzoate: Shares the trimethoxyphenyl group but lacks the oxazole ring and azidomethyl group.
3,4,5-Trimethoxyphenyl Acrylamides: Contains the trimethoxyphenyl group and is used in similar biological applications.
3,4,5-Trimethoxyphenyl Thiazole Pyrimidines: Similar in structure but contains a thiazole ring instead of an oxazole ring.
Uniqueness
4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the oxazole ring and the trimethoxyphenyl group also contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
4-(azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-8-10(7-16-18-15)17-14(22-8)9-5-11(19-2)13(21-4)12(6-9)20-3/h5-6H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZVFASXJWQUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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